![molecular formula C16H22N2O2 B039352 Isamoltan CAS No. 116861-00-8](/img/structure/B39352.png)
Isamoltan
Overview
Description
Isamoltan is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that was first developed in the 1980s and has since been used in various studies to investigate its biochemical and physiological effects. The purpose of
Scientific Research Applications
Biochemical and Behavioural Effects
Isamoltan, a β-adrenoceptor and 5-HT1B receptor antagonist, has been studied for its effects on 5-HT neurotransmission in the rat brain. Research by Rényi et al. (2004) showed that isamoltan has higher affinity for 5-HT1B receptors compared to 5-HT1A receptors and can increase the synaptic concentration of 5-HT, leading to behavioural responses in rats. This indicates its potential application in neurological and behavioural studies (Rényi, Larsson, Berg, Svensson, Thorell, & Ross, 2004).
Role in Cerebral Blood Flow
Isamoltan has been implicated in the study of cerebral blood flow post subarachnoid hemorrhage (SAH) in rats. Cambj-Sapunar et al. (2003) found that isamoltan, as a 5-HT1B receptor antagonist, prevents the sustained fall in regional cerebral blood flow (rCBF) observed after SAH. This suggests its utility in research concerning cerebrovascular responses and disorders (Cambj-Sapunar, Yu, Harder, & Roman, 2003).
Entrainment Disorder in OLETF Rats
In the context of circadian rhythms and entrainment disorders, isamoltan has been studied in Otsuka Long Evans Tokushima fatty (OLETF) rats. Shimazoe et al. (2004) demonstrated that isamoltan, by antagonizing 5-HT1B receptors, can significantly reverse the reduced light-induced Fos expression in OLETF rats, indicating its role in studies of entrainment functions in metabolic disorders (Shimazoe, Nakamura, Kobayashi, Watanabe, Miyasaka, Kono, & Funakoshi, 2004).
properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTVPGKWYHWYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045671 | |
Record name | Isamoltan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isamoltan | |
CAS RN |
55050-95-8, 116861-00-8 | |
Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isamoltanum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isamoltan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isamoltan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISAMOLTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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